2,4-Bis(isopropyl)-9H-thioxanthen-9-one
Description
Contextualizing Thioxanthenone Derivatives in Modern Chemistry
Thioxanthen-9-one (B50317) and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered considerable attention in the scientific community. capes.gov.br Their core structure, consisting of a dibenzothiopyranone framework, imparts them with valuable photophysical and photochemical properties. wikipedia.org These compounds are particularly renowned for their application as photoinitiators in polymerization processes, where they absorb light and initiate chemical reactions to form polymers. mdpi.com This capability is crucial in a wide array of industrial applications, including the curing of inks, coatings, and adhesives. mdpi.com
The versatility of the thioxanthenone scaffold allows for the synthesis of a diverse range of derivatives with tailored properties. rsc.org By introducing different functional groups at various positions on the aromatic rings, researchers can modulate the absorption spectra, solubility, and reactivity of these molecules to suit specific needs. nsf.govpurdue.edu This adaptability has made thioxanthenone derivatives a focal point in the development of advanced materials and photopolymerization techniques, including their use in 3D printing and the fabrication of nanostructures. rsc.org
Research Significance of Isopropyl Substitution on the Thioxanthenone Core
The substitution of isopropyl groups onto the thioxanthenone core, particularly at the 2 and 4 positions to yield 2,4-Bis(isopropyl)-9H-thioxanthen-9-one, is a strategic modification that significantly influences the compound's properties and performance in photochemical applications. The presence of alkyl groups, such as isopropyl, can enhance the solubility of the photoinitiator in organic monomers and pre-polymers, which is a critical factor for achieving homogeneous polymerization and high-quality end-products. acs.org
From a research perspective, the steric and electronic effects of the dual isopropyl substitution are of great interest. These bulky groups can influence the excited-state dynamics of the molecule, affecting the efficiency of intersystem crossing to the reactive triplet state, a key step in the photoinitiation process for many Type II photoinitiators. nsf.gov Studies on various substituted thioxanthones have shown that the nature and position of the substituent can impact the molecule's absorption maxima and molar extinction coefficients, thereby determining its efficiency at specific wavelengths of light. purdue.edunist.gov The investigation of this compound provides valuable insights into how disubstitution patterns with moderately bulky alkyl groups can be optimized to create highly efficient photoinitiators for advanced applications.
Chemical and Physical Properties
The fundamental characteristics of this compound are crucial for its application and study in chemical research. A summary of its key properties is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₂₀OS |
| Molecular Weight | 296.43 g/mol |
| CAS Number | 79044-56-7 |
| Appearance | Typically a powder |
Comparative Data of Thioxanthenone Derivatives
To understand the specific impact of the 2,4-bis(isopropyl) substitution, it is useful to compare its properties with the parent compound and other related derivatives.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₉H₂₀OS | 296.43 | 79044-56-7 |
| 2-Isopropylthioxanthone (B132848) | C₁₆H₁₄OS | 254.35 | 5495-84-1 nih.gov |
| 2,4-Diethyl-9H-thioxanthen-9-one | C₁₇H₁₆OS | 268.37 | 82799-44-8 |
| Thioxanthen-9-one | C₁₃H₈OS | 212.27 | 492-22-8 mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
79044-56-7 |
|---|---|
Molecular Formula |
C19H20OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,4-di(propan-2-yl)thioxanthen-9-one |
InChI |
InChI=1S/C19H20OS/c1-11(2)13-9-15(12(3)4)19-16(10-13)18(20)14-7-5-6-8-17(14)21-19/h5-12H,1-4H3 |
InChI Key |
BRKORVYTKKLNKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C(=C1)C(C)C)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for the Thioxanthen-9-one (B50317) Skeleton
The fundamental structure of thioxanthen-9-one is a dibenzo-γ-thiopyrone, and its synthesis is a key step in accessing its various derivatives. The primary approaches involve the formation of the central heterocyclic ring through condensation and cyclization reactions.
Condensation reactions are a cornerstone in the synthesis of the thioxanthen-9-one skeleton. A prevalent method involves the acid-catalyzed condensation of thiosalicylic acid (2-mercaptobenzoic acid) or its derivatives with an appropriately substituted aromatic compound. For instance, the reaction of 2,2'-dithiosalicylic acid with cumene (B47948) in the presence of concentrated sulfuric acid serves as a method to produce isopropylthioxanthone (B1242530). chemicalbook.com
Another significant strategy is the intramolecular Friedel-Crafts acylation. This reaction typically involves a precursor molecule, such as a substituted 2-(phenylthio)benzoic acid, which is treated with a strong acid like concentrated sulfuric acid. The acid facilitates the electrophilic attack of the carboxylic acid group onto the adjacent phenyl ring, leading to the closure of the central ring and formation of the thioxanthen-9-one structure. For example, treating a suitable precursor with concentrated sulfuric acid at elevated temperatures (e.g., 100 °C) can afford the Friedel-Crafts adduct, which precipitates upon being poured onto ice. nih.gov
Cyclization is the definitive step in forming the tricyclic thioxanthenone system. These strategies often create the central sulfur-containing ring.
An efficient method involves the reaction of (2-fluorophenyl)(2-halophenyl)methanones with a sulfur source like sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in a solvent such as N,N-Dimethylformamide (DMF). researchgate.net This approach builds the heterocyclic ring by displacing the halogen atoms with sulfur.
A prominent cyclization method is the acid-catalyzed intramolecular dehydration of a 2-(phenylthio)benzoic acid derivative. In a synthesis for 2-isopropylthioxanthone (B132848), 2-(4-isopropylphenylthio)benzoic acid is dispersed in a solvent and treated with concentrated sulfuric acid. Heating this mixture under reflux conditions leads to cyclization via dehydration, yielding the thioxanthen-9-one product. chemicalbook.com
More advanced techniques include palladium-catalyzed sulfonylative homocoupling of substituted benzophenones, which provides a route to 9H-thioxanthen-9-one 10,10-dioxides, a related class of compounds. nih.gov
| Cyclization Strategy | Precursors | Key Reagents/Conditions | Reference |
| Intramolecular Friedel-Crafts | 2-(Phenylthio)benzoic acid derivatives | Concentrated H₂SO₄, 100 °C | nih.gov |
| Nucleophilic Substitution | (2-Fluorophenyl)(2-halophenyl)methanones | Na₂S·9H₂O, DMF | researchgate.net |
| Dehydrative Cyclization | 2-(Arylthio)benzoic acids | Concentrated H₂SO₄, Reflux | chemicalbook.com |
| Pd-catalyzed Homocoupling | Substituted Benzophenones | Palladium catalyst | nih.gov |
Targeted Synthesis of 2,4-Bis(isopropyl)-9H-thioxanthen-9-one
The synthesis of the specifically substituted this compound requires careful selection of precursors to ensure the correct placement of the two isopropyl groups. The general strategies for forming the thioxanthenone skeleton are adapted by using starting materials that already contain the desired substituents.
Based on analogous syntheses, a logical approach for synthesizing the 2,4-diisopropyl derivative is the condensation and cyclization of thiosalicylic acid with 1,3-diisopropylbenzene (m-diisopropylbenzene). In this reaction, concentrated sulfuric acid typically serves as both the catalyst and the dehydrating agent. The reaction involves heating the precursors to facilitate the electrophilic aromatic substitution followed by intramolecular cyclization.
An alternative pathway involves the synthesis of a 2-(3,5-diisopropylphenylthio)benzoic acid intermediate. This precursor would then undergo an intramolecular Friedel-Crafts cyclization, promoted by a strong acid, to yield the target compound. This two-step process allows for greater control over the final structure.
Achieving the specific 2,4-substitution pattern is a challenge of regioselectivity. Direct alkylation of the parent thioxanthen-9-one molecule via a Friedel-Crafts reaction is generally not ideal, as it often leads to a mixture of isomers and over-alkylation. The common photoinitiator known as "isopropylthioxanthone" (ITX) is itself a mixture of the 2- and 4-isopropyl isomers, highlighting the difficulty in achieving regioselective mono-alkylation, let alone a specific di-alkylation pattern.
Therefore, the most effective strategy for ensuring the correct 2,4-regiochemistry is to use precursors where the isopropyl groups are already in the desired positions. The reaction between thiosalicylic acid and 1,3-diisopropylbenzene is designed to yield the 2,4-substituted product due to the ortho- and para-directing effects of the thioether linkage formed in the intermediate stage, relative to the positions of the existing isopropyl groups on the benzene (B151609) ring.
Optimizing the synthesis of thioxanthenone derivatives involves controlling reaction conditions and employing effective purification techniques.
Reaction Monitoring : The progress of the synthesis can be monitored using Thin Layer Chromatography (TLC) to determine the point of completion and to check for the formation of side products. chemicalbook.com
Purification : Upon completion of the reaction, the crude product often requires purification. A common initial step involves quenching the reaction mixture with water or ice, which causes the organic product to precipitate. chemicalbook.comnih.gov The solid can then be collected by filtration. Further purification can be achieved through the following methods:
Washing : The crude product can be washed with water to remove residual acid and then with a low-boiling organic solvent. chemicalbook.com
Recrystallization : This is a highly effective method for purifying solid products. A suitable solvent, such as ethanol, is used to dissolve the crude product at an elevated temperature, and the pure compound crystallizes upon cooling. chemicalbook.com This method was used to obtain 2-isopropylthioxanthone at 99.3% content. chemicalbook.com
Chromatography : For separating mixtures of isomers or removing persistent impurities, column chromatography is employed. nih.gov Automated flash chromatography can also be used for efficient purification. nih.gov
The table below summarizes common purification techniques for thioxanthenone derivatives.
| Technique | Purpose | Typical Solvents/Reagents | Reference |
| Precipitation | Initial isolation of crude product | Water/Ice | chemicalbook.comnih.gov |
| Washing | Removal of inorganic impurities | Water, Diethyl ether | chemicalbook.com |
| Recrystallization | High-level purification of solid product | Ethanol | chemicalbook.com |
| Column Chromatography | Separation of isomers and impurities | Ethyl acetate/Petroleum ether mixtures | chemicalbook.com |
Chemical Reactivity and Derivatization Studies of Thioxanthenone Frameworks
The thioxanthenone scaffold is a versatile platform in organic synthesis, amenable to a variety of chemical transformations that allow for the generation of diverse derivatives. The reactivity of the framework is primarily centered around the carbonyl group, the sulfur atom, and the aromatic rings, enabling a range of reactions including oxidation, reduction, substitution, and cross-coupling. These transformations are crucial for tuning the electronic and steric properties of the molecule, which is particularly important in fields like photopolymerization and medicinal chemistry.
Oxidation Reactions and Product Formation
The thioxanthenone framework can undergo oxidation at different positions, most notably at the sulfur atom or the benzylic position of a precursor. A quantitative oxidation of a thioxanthene (B1196266) (the reduced form of thioxanthenone) leads to the formation of the corresponding thioxanthen-9-one. tandfonline.com Furthermore, the sulfur atom in the central ring can be oxidized to form thioxanthen-9-one 10,10-dioxides (sulfones).
Visible-light aerobic oxidation represents a modern approach to synthesizing xanthones and thioxanthones. nih.gov For instance, 9H-thioxanthene can be photocatalytically oxidized to thioxanthen-9-one. nih.gov This type of reaction can be promoted by photocatalysts like riboflavin, which, upon excitation by visible light, can oxidize the substrate through a single-electron transfer (SET) process, ultimately leading to the oxidized product in the presence of molecular oxygen. nih.gov
Another significant oxidation reaction involves the preparation of 9H-thioxanthen-9-one 10,10-dioxides. A facile method for this transformation is the Pd-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. nih.gov This method provides a direct route to the sulfone-bridged analogues, which are valuable in the development of fluorescent dyes. nih.gov
Table 1: Examples of Oxidation Reactions on Thioxanthene/Thioxanthenone Scaffolds
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 9H-Thioxanthene | Riboflavin, Visible Light, O₂ | 9H-Thioxanthen-9-one | nih.gov |
| Substituted Benzophenones | Pd-catalyst, Sulfonylating Agent | 9H-Thioxanthen-9-one 10,10-dioxides | nih.gov |
Reduction Reactions and Mechanistic Insights
The carbonyl group of the thioxanthen-9-one core is susceptible to reduction by various reagents, leading to the formation of thioxanthen-9-ols or fully reduced thioxanthenes. The choice of reducing agent dictates the final product and can offer insights into the reaction mechanism.
One established method involves the use of organotin hydrides. For example, thioxanthen-9-ones can be reduced to their corresponding thioxanthenes using dibutyltin chloro hydride (Bu₂SnClH). tandfonline.com Mechanistic studies suggest that this reduction may proceed through the formation of a ketyl radical intermediate. tandfonline.com This hypothesis is supported by photochemical studies where the thioxanthenone triplet is photoreduced by amines, generating a thioxanthyl ketyl radical. tandfonline.com
The reduction of thioxanthen-9-one to thioxanthen-9-ol can also be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄). tandfonline.com The resulting thioxanthen-9-ol is a key intermediate that can be further transformed. For instance, it can undergo azeotropic dehydration and reaction with bis(tributyltin) oxide to yield 9-tributylstannyloxythioxanthene, which can then be reduced to thioxanthene, further supporting the involvement of a radical intermediate pathway. tandfonline.com
Table 2: Selected Reduction Methods for Thioxanthen-9-ones
| Starting Material | Reducing Agent | Product | Mechanistic Feature | Reference |
|---|---|---|---|---|
| 2-Propoxythioxanthen-9-one | Dibutyltin chloro hydride (Bu₂SnClH) | 2-Propoxythioxanthene | Ketyl radical intermediate suggested | tandfonline.com |
| Thioxanthen-9-one | Lithium aluminum hydride (LiAlH₄) | Thioxanthen-9-ol | Carbonyl reduction | tandfonline.com |
Substitution and Functionalization Reactions
The aromatic rings of the thioxanthenone scaffold are amenable to substitution reactions, allowing for the introduction of various functional groups. Nucleophilic aromatic substitution (SₙAr) is a common strategy, particularly for halosubstituted thioxanthenones.
A library of 3-substituted thioxanthenones has been synthesized via facile nucleophilic aromatic substitution. nih.gov For instance, treating 3-chloro-10,10-dioxide-thioxanthen-9-one with secondary amines like piperidine or piperazine in the presence of a base (K₂CO₃) under microwave conditions affords the corresponding 3-amino-substituted products in good to excellent yields (68–99%). nih.gov This method is efficient, often requiring only a simple aqueous work-up for purification. nih.gov
Amide bond formation is another key functionalization strategy. Substituted carboxylic amides at the 3-position of the thioxanthen-9-one-10,10-dioxide scaffold have been prepared from the corresponding carboxylic acid using various peptide coupling reagents, such as HBTU or BOP. nih.gov This approach allows for the introduction of a wide range of amide functionalities.
Table 3: Nucleophilic Aromatic Substitution on 3-Chlorothioxanthen-9-one-10,10-dioxide
| Nucleophile (Amine) | Base | Conditions | Yield | Reference |
|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF, Microwave | Good-Excellent | nih.gov |
Cross-Coupling Methodologies for Thioxanthenone Derivatives
Modern cross-coupling reactions have been applied to the thioxanthenone framework to create carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of accessible derivatives.
Palladium-catalyzed reactions are particularly prominent. A notable example is the Pd-catalyzed sulfonylative homocoupling of substituted 2-bromobenzophenones or the corresponding triflates. This transformation proceeds via an initial oxidative addition of the aryl halide/triflate to the Pd(0) catalyst, followed by reaction with a sulfur dioxide surrogate and a subsequent intramolecular oxidative addition and reductive elimination to form the thioxanthen-9-one 10,10-dioxide ring system. nih.gov
While not directly on a pre-formed thioxanthenone, related structures like thioflavones (2-aryl-4H-thiochromen-4-ones) can be synthesized via cross-coupling. A concise strategy utilizes a palladium(II)/XPhos catalyst system to couple 2-sulfinyl-thiochromones with arylboronic acids. nih.gov This demonstrates the utility of organoboron-mediated cross-coupling for building complex molecular scaffolds related to thioxanthenones and highlights the potential for applying similar Suzuki-Miyaura type reactions to functionalized thioxanthenone derivatives. nih.gov
Table 4: Cross-Coupling Strategy for Thioxanthenone-Related Scaffolds
| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Sulfonylative Homocoupling | 2-Bromobenzophenones | Pd-catalyst | 9H-Thioxanthen-9-one 10,10-dioxides | nih.gov |
Photochemistry and Excited State Dynamics
Fundamental Photoreactivity of Thioxanthenone Chromophores
The thioxanthenone (TX) chromophore is the foundation of a significant class of photoinitiators used in photopolymerization. Its photochemical behavior is governed by the nature of its lowest triplet excited state. ufba.br Aromatic ketones like thioxanthenone can possess two types of low-lying triplet states: n,π* and π,π. The n,π triplet state, involving an electron transition from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π-orbital of the carbonyl group, is known to be highly reactive in hydrogen abstraction reactions. ufba.br Conversely, the π,π triplet state, arising from a π to π* transition within the aromatic system, is generally less reactive in such processes.
The reactivity of the thioxanthenone chromophore is profoundly influenced by its substitution pattern. The introduction of electron-donating groups onto the thioxanthenone ring can alter the energy levels and characteristics of the excited states. rsc.org For instance, electron-donor substituents in the 2-position can lead to red-shifted absorption spectra, high fluorescence quantum yields, and long singlet lifetimes. rsc.org This effect is attributed to the increased separation between the n,π* and π,π* excited states due to the higher electron density in the aromatic system. rsc.org The presence of a sulfone group, as seen in thioxanthen-9-one-10,10-dioxide, enhances the n,π* character of the carbonyl chromophore, leading to remarkable reactivity in hydrogen abstraction. ufba.br This fundamental understanding of how substituents modulate the excited state properties is crucial for designing efficient photoinitiators based on the thioxanthenone framework. rsc.org
Photoinitiation Mechanisms of 2,4-Bis(isopropyl)-9H-thioxanthen-9-one and Analogues
This compound and its isomers, collectively known as isopropylthioxanthone (B1242530) (ITX), are widely used as photoinitiators. sigmaaldrich.com Upon exposure to UV radiation, these molecules undergo excitation and initiate polymerization by generating free radicals. sigmaaldrich.com The efficiency and pathway of this initiation are dictated by a series of photochemical events, including radical generation, the involvement of singlet and triplet states, electron transfer, and hydrogen atom transfer.
The primary function of a photoinitiator is to generate reactive species—typically free radicals—upon light absorption. For thioxanthenone-based initiators, radical generation can occur through several pathways. In so-called Type II photoinitiation, the excited initiator molecule interacts with a co-initiator, often an amine, to produce radicals. Three new amino-thioxanthone photoinitiators have been synthesized that show broad absorption in the visible region and can initiate polymerization of acrylates like 1,6-hexanedioldiacrylate (HDDA) and trimethylolpropane (B17298) triacrylate (TMPTA). rsc.org
Some thioxanthone derivatives are designed as one-component photoinitiators, where the co-initiator (e.g., an amine group) is incorporated into the initiator's molecular structure. mdpi.com For example, derivatives of 2,4-diethyl-thioxanthen-9-one, close analogues of ITX, containing diphenylamine (B1679370) or carbazole (B46965) moieties can act as one-component initiators. mdpi.com Upon excitation, an intramolecular reaction occurs, leading to the formation of initiating radicals. The general mechanism for radical generation often involves either hydrogen atom transfer or photoinduced electron transfer from a donor molecule (like an amine) to the excited thioxanthenone. rsc.orgnih.gov
The triplet quantum yield for thioxanthones can be as high as 85%, highlighting the significance of the triplet pathway. nih.gov This triplet state has a longer lifetime than the singlet state, allowing sufficient time for it to interact with other molecules in the system, such as monomers or co-initiators, to generate the necessary radicals for polymerization. nih.govrsc.org Studies on isopropylthioxanthone (ITX) have revealed complex triplet-state dynamics, where the same light used for excitation can also deplete the triplet population via linear absorption followed by reverse intersystem crossing (RISC). nih.gov This work identified both a reactive triplet state and a non-reactive reservoir triplet state, underscoring the intricate photophysics governing the initiation process. nih.gov
| Excited State | Role in Photoinitiation | Key Characteristics |
| Singlet State (S₁) ** | Initial excited state upon light absorption. | Short-lived; can be quenched by amines but primarily populates the triplet state via intersystem crossing (ISC). rsc.orgresearchgate.net |
| Triplet State (T₁) ** | The primary reactive state for initiation. | Longer lifetime allows for diffusion and reaction with co-initiators or monomers to generate radicals. nih.govrsc.org High quantum yield of formation. nih.gov |
Photoinduced electron transfer (PET) is a key mechanism in the function of thioxanthenone-based photoinitiating systems. researchgate.net In a typical Type II system, the excited triplet state of the thioxanthenone (³TX*) acts as an electron acceptor. It interacts with an electron donor (D), commonly an amine or an ether, to form an exciplex. ufba.br Within this complex, an electron is transferred from the donor to the excited thioxanthenone, resulting in the formation of a thioxanthone radical anion (TX•⁻) and a donor radical cation (D•⁺). ufba.brnih.gov
This process is thermodynamically driven, and its feasibility can be estimated using the Rehm-Weller equation. acs.org The subsequent step often involves proton transfer, leading to the formation of a neutral ketyl radical from the thioxanthone and an α-amino radical from the amine. The α-amino radical is typically the primary species that initiates the polymerization of acrylate (B77674) monomers. Thioxanthone derivatives are particularly effective as photosensitizers for onium salts (e.g., iodonium (B1229267) or sulfonium (B1226848) salts), where PET from the excited thioxanthenone to the onium salt leads to the decomposition of the salt and the generation of initiating species. nih.govacs.org
Hydrogen atom transfer (HAT) is a fundamental photochemical reaction for aromatic ketones with a lowest triplet state of n,π* character. ufba.br The excited triplet thioxanthenone molecule, acting like an alkoxyl radical, can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an alcohol, an amine, or even the monomer itself. ufba.brresearchgate.net
This direct transfer of a hydrogen atom results in the formation of two radicals: a ketyl radical derived from the thioxanthenone and a radical derived from the hydrogen donor. ufba.br This process is particularly efficient from substrates with readily abstractable hydrogens, like the α-hydrogens of amines and ethers. In some cases, HAT can be a concerted electron-proton transfer rather than a simple one-step process. ufba.br Studies on thiophenol have shown that UV irradiation can induce H-atom transfer from the thiol group to the aromatic ring, demonstrating the propensity for such reactions in related sulfur-containing aromatic compounds. rsc.orgresearchgate.net This HAT mechanism provides another efficient route to generating the free radicals required to initiate polymerization. nih.gov
Photophysical Quenching Mechanisms in Thioxanthenone Systems
Fluorescence Quenching Studies
Fluorescence quenching studies are a valuable tool for investigating the interaction between an excited state molecule (the fluorophore) and another molecule in its environment (the quencher). In the context of thioxanthenone systems, fluorescence arises from the decay of the excited singlet state (S₁) back to the ground state (S₀).
The fluorescence of thioxanthone derivatives can be quenched by various molecules, including co-initiators like iodonium salts and amines. nih.govresearchgate.net This quenching occurs when the quencher provides a pathway for the excited state to decay without emitting a photon. The primary mechanism for this in photoinitiating systems is photoinduced electron transfer (PET). rsc.org
Studies on various thioxanthone derivatives have investigated their fluorescence properties as part of their characterization for photopolymerization applications. nih.govresearchgate.net The efficiency of fluorescence quenching can provide insights into the rate of electron transfer, which is a key factor in the performance of the photoinitiating system.
Non-radiative Relaxation Pathways
Besides fluorescence and phosphorescence (emission from the triplet state), excited thioxanthenone molecules can return to the ground state through non-radiative relaxation pathways. These are processes that dissipate the absorbed light energy as heat rather than light.
The most significant non-radiative pathway for thioxanthenones is intersystem crossing (ISC) . This is a spin-forbidden but highly efficient process in thioxanthones where the molecule transitions from its lowest excited singlet state (S₁) to the lowest excited triplet state (T₁). The presence of the sulfur atom in the thioxanthenone core facilitates this process through spin-orbit coupling. The T₁ state is lower in energy and has a much longer lifetime than the S₁ state, making it the primary photoactive species in most thioxanthone-initiated reactions. nih.gov
Once in the triplet state, the molecule can undergo several non-radiative decay processes:
Intersystem Crossing to the Ground State: The molecule can transition from T₁ directly back to the ground state (S₀). This process is also spin-forbidden and is generally slower than other decay pathways.
Vibrational Relaxation: At each electronic state (S₀, S₁, T₁), the molecule exists in various vibrational energy levels. Following light absorption or internal conversion/intersystem crossing, the molecule is often in a high vibrational level. It rapidly loses this excess vibrational energy as heat to the surrounding solvent molecules, relaxing to the lowest vibrational level of that electronic state.
Interaction with Quenchers: As discussed previously, interaction with other molecules, such as oxygen or co-initiators, can provide a non-radiative pathway for the triplet state to return to the ground state through energy or electron transfer. nih.gov
Impact of Isopropyl Substitution on Photochemical Efficiency
The substitution pattern on the thioxanthone core significantly influences its photochemical and photophysical properties. The introduction of isopropyl groups at the 2- and 4-positions, as in this compound (a major component of the commercial photoinitiator ITX), is a strategic modification to enhance its performance as a photoinitiator.
The primary impacts of isopropyl substitution are:
Increased Solubility: The non-polar isopropyl groups enhance the solubility of the thioxanthone derivative in common organic monomers and prepolymers used in UV curing formulations. This is a critical practical advantage, ensuring homogeneous distribution of the photoinitiator within the resin.
Modified Absorption Spectra: Alkyl substitution can cause a slight shift in the absorption bands of the thioxanthone chromophore. While often minor, this can be used to better match the initiator's absorption spectrum with the emission spectrum of the light source, improving the efficiency of light absorption. sigmaaldrich.com
Comparing substituted thioxanthones with the parent, unsubstituted compound often reveals higher rates of polymerization and greater final monomer conversion, highlighting the positive impact of the substituents. rsc.org For example, the design of new thioxanthone derivatives often focuses on introducing specific functional groups to achieve desired properties, such as red-shifted absorption or improved initiation efficiency, with isopropylthioxanthone serving as a common benchmark for comparison. rsc.org
Spectroscopic Characterization and Electronic State Probing
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions from the ground state to various excited singlet states. The absorption profile is characterized by distinct bands corresponding to π-π* and n-π* transitions within the thioxanthenone chromophore.
The UV-Vis absorption spectrum of thioxanthenone derivatives is defined by intense absorption bands in the UV region and a less intense, longer-wavelength band extending into the visible region. For derivatives like 2,4-diethylthioxanthen-9-one (DETX), a close structural analog of 2,4-bis(isopropyl)-9H-thioxanthen-9-one, the absorption properties have been well-documented. acs.org These molecules exhibit high molar extinction coefficients, indicating strong absorption of light. acs.org The spectra typically show absorption maxima corresponding to π-π* transitions of the aromatic system. nih.gov For isopropylthioxanthone (B1242530) (ITX), a mixture of 2- and 4-isomers, an absorbance in the range of 420-450 nm is expected, which accounts for its yellow color. sigmaaldrich.comsigmaaldrich.com
Table 1: UV-Vis Absorption Data for Thioxanthenone Derivatives in Acetonitrile (B52724) This table is interactive. Click on the headers to sort.
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|
| Thioxanthen-9-one (B50317) (TX) | 379 | ~3,800 | purdue.edu |
| 2,4-Diethylthioxanthen-9-one (DETX) | 383 | 5800 | acs.org |
| 2-Isopropylthioxanthen-9-one (ITX) | ~382 | Not specified | purdue.edu |
Note: Data for DETX is used as a close analog for this compound.
The introduction of substituents onto the core thioxanthenone structure significantly influences the electronic properties and, consequently, the UV-Vis absorption spectrum. beilstein-journals.orgbeilstein-archives.org The presence of alkyl groups, such as the two isopropyl groups in this compound, typically induces a bathochromic shift (a shift to longer wavelengths) in the absorption bands. nih.gov
Compared to the parent thioxanthenone, the absorption maximum of 2,4-diethylthioxanthen-9-one is slightly red-shifted. acs.org This shift is attributed to the electron-donating nature of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap. While the effect of simple alkyl groups is modest, more potent electron-donating substituents, such as amines, can cause a more pronounced bathochromic shift. acs.org
Fluorescence Spectroscopy and Emission Properties
Fluorescence spectroscopy probes the emission of light from the lowest excited singlet state (S₁) as it returns to the ground state (S₀). This provides information on the energy of the S₁ state and the efficiency of the radiative decay process.
Thioxanthenone and its derivatives can exhibit fluorescence, although the efficiency, or photoluminescence quantum yield (PLQY), can vary widely depending on the molecular structure, substituents, and solvent environment. nih.govrsc.org For many thioxanthenone derivatives, the quantum yield of fluorescence is relatively low due to efficient intersystem crossing to the triplet state. However, certain derivatives have been engineered to enhance fluorescence. For instance, thioxanthones containing specific donor moieties have shown efficient thermally activated delayed fluorescence (TADF) with a photoluminescence quantum yield of up to 50% in solid films. nih.gov
Table 2: Photophysical Properties of Thioxanthenone Derivatives This table is interactive. Click on the headers to sort.
| Compound | Fluorescence Quantum Yield (ΦF) | Triplet Energy (ET) (kcal/mol) | Triplet Lifetime (τT) (µs) | Reference |
|---|---|---|---|---|
| Thioxanthen-9-one (TX) | <0.01 | 65.5 | 10.5 (in 2-propanol) | purdue.eduresearchgate.netresearchgate.net |
| 2,4-Diethylthioxanthone (DETX) | Not specified | ~65 | Not specified | nih.gov |
| 2-Isopropylthioxanthone (B132848) (ITX) | <0.01 | Not specified | Not specified | purdue.edu |
The energy of the lowest excited singlet state (S₁) can be estimated from the intersection point of the normalized UV-Vis absorption and fluorescence emission spectra. diva-portal.org The energy of the lowest triplet state (T₁) is a more critical parameter for photoinitiators, as the triplet state is often the reactive species. The triplet energy of the parent thioxanthone is approximately 65.5 kcal/mol. researchgate.net Alkyl substituents like isopropyl groups are not expected to significantly alter this value. The energy difference between the S₁ and T₁ states (the singlet-triplet energy gap, ΔE_ST) is a key factor governing the rate of intersystem crossing. libretexts.orgnih.govyoutube.com A small ΔE_ST, typical for molecules with an n-π* lowest triplet state, facilitates efficient population of the triplet manifold. researchgate.net
Time-Resolved Spectroscopic Techniques
Time-resolved techniques, such as nanosecond laser flash photolysis and transient absorption spectroscopy, are powerful tools for directly observing and characterizing short-lived excited states. edinst.comedinst.com These methods involve exciting the sample with a short laser pulse (pump) and monitoring the resulting changes in absorption with a second light pulse (probe). youtube.com
Upon laser excitation (e.g., at 355 nm), thioxanthenone derivatives are promoted to an excited singlet state, which then rapidly undergoes intersystem crossing to populate the lowest triplet state (T₁). nih.govscielo.br This transient triplet state has its own unique absorption spectrum, known as the triplet-triplet (T-T) absorption. For various thioxanthenone derivatives, a strong T-T absorption is observed in the region of 590-640 nm. nih.govscielo.br By monitoring the decay of this T-T absorption signal over time, the lifetime of the triplet state can be determined. researchgate.net Studies on 2-alkoxy thioxanthones have shown triplet lifetimes in the microsecond range in acetonitrile. researchgate.net These techniques are crucial for understanding the kinetics of the photophysical processes that make compounds like this compound effective photoinitiators. iaea.org
Electron Spin Resonance (ESR) / Electron Paramagnetic Resonance (EPR) Spin-Trapping
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov Since the photoinitiation process of this compound involves the generation of free radicals, ESR is a vital tool for their detection and identification.
The spin-trapping technique is often employed in conjunction with ESR to study short-lived, reactive radicals. nih.gov A spin trap is a diamagnetic molecule that reacts with the transient radical to form a more stable radical adduct, which can then be observed by ESR. The hyperfine splitting pattern of the resulting ESR spectrum can provide information about the structure of the trapped radical.
For this compound, ESR spin-trapping could be used to identify the primary radicals formed upon photolysis in the presence of a co-initiator. For instance, if the photoinitiator abstracts a hydrogen atom from a tertiary amine, both the ketyl radical derived from the thioxanthone and the alkyl radical from the amine could potentially be trapped and identified. This technique provides direct evidence for the types of radicals that initiate the polymerization process.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, primarily used for the structural elucidation of molecules in solution. thescipub.com In the study of photoreactions, NMR is invaluable for identifying and quantifying the final products of the photochemical process. By comparing the NMR spectra of the starting materials with those of the reaction mixture after irradiation, the structures of the photoproducts can be determined.
For this compound, ¹H and ¹³C NMR would be the primary methods for characterizing its photoreaction products. For example, in the presence of a hydrogen-donating co-initiator, the thioxanthone moiety may be reduced to the corresponding pinacol (B44631) or alcohol, which would exhibit distinct NMR signatures compared to the parent ketone. Furthermore, advanced NMR techniques like COSY and HMQC can be used to establish the connectivity of complex product mixtures.
Mass Spectrometry for Photoreaction Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification of unknown compounds, the quantification of known compounds, and the elucidation of molecular structures. In the context of photoreactions, MS is particularly useful for identifying the products formed after irradiation of a photoinitiator system.
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to separate the components of a complex photoreaction mixture before they are introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which allows for the determination of the elemental composition of the photoproducts.
For this compound, LC-MS/MS would be a suitable method for identifying photoreaction products. For instance, the formation of the corresponding pinacol from the dimerization of two ketyl radicals would result in a product with a distinct molecular weight that can be readily identified by MS. Tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of these products by providing fragmentation patterns. Studies have utilized LC-MS/MS with multiple reaction monitoring (MRM) for the trace determination of the parent compound in various matrices. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a high degree of accuracy. DFT calculations are instrumental in understanding the fundamental aspects of 2,4-Bis(isopropyl)-9H-thioxanthen-9-one's reactivity and photochemistry.
The electronic structure of a molecule is key to its chemical behavior. For this compound, an analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. The HOMO represents the ability to donate an electron, and its energy level is associated with the molecule's nucleophilicity. Conversely, the LUMO signifies the ability to accept an electron, and its energy level corresponds to the molecule's electrophilicity. rsc.org
The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In the context of photoinitiators, this gap is also related to the energy required for electronic transitions upon light absorption. The distribution of HOMO and LUMO electron densities across the thioxanthone core and the isopropyl substituents dictates the sites of electrophilic and nucleophilic attack. nih.gov For thioxanthone derivatives, the HOMO is typically localized on the sulfur-containing ring system, while the LUMO is often centered on the carbonyl group. The introduction of electron-donating isopropyl groups at the 2 and 4 positions is expected to raise the energy of the HOMO, thereby influencing the molecule's ionization potential and electron-donating capabilities.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Influences the electron-donating ability and susceptibility to oxidation. Higher energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Determines the electron-accepting ability and susceptibility to reduction. Lower energy indicates greater reactivity as an electrophile. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and the energy of the lowest electronic excitation. A smaller gap often correlates with higher reactivity and lower excitation energy. |
Potential energy surface (PES) scans can be employed to explore the rotational barriers of the isopropyl groups and identify the most stable conformers. nih.gov The optimized geometry is the foundation for all other computational predictions, as the electronic properties are highly dependent on the molecular structure.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
While DFT is excellent for describing the ground electronic state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states. rsc.org This is particularly important for a photoinitiator like this compound, whose function is entirely dependent on its behavior upon absorbing light. TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of photons. This allows for the theoretical calculation of the molecule's UV-Visible absorption spectrum. nih.gov
By analyzing the nature of these transitions, it is possible to identify them as, for example, π-π* or n-π* transitions, which involve the promotion of an electron from a π bonding orbital or a non-bonding orbital to a π antibonding orbital, respectively. The character and energy of the lowest triplet excited state, which is often the reactive state in photopolymerization, can also be determined using TD-DFT.
Theoretical Prediction of Photophysical and Photochemical Properties
Building upon DFT and TD-DFT calculations, a range of photophysical and photochemical properties of this compound can be predicted. These include:
Absorption Spectra: The wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients can be calculated, providing a theoretical UV-Vis spectrum. nih.gov This is crucial for matching the photoinitiator with the emission spectrum of a light source.
Fluorescence and Phosphorescence: The energies of emission from the lowest singlet and triplet excited states can be predicted, giving insights into the molecule's fluorescence and phosphorescence properties. nih.gov
Intersystem Crossing (ISC): The efficiency of the transition from the singlet excited state to the triplet excited state (intersystem crossing) is a key factor in the performance of many photoinitiators. While direct calculation of ISC rates is complex, TD-DFT can provide information about the energy gap and spin-orbit coupling between the relevant singlet and triplet states, which are critical factors.
Quantum Yields: Theoretical models can help to understand the factors that influence the quantum yield of radical formation, which is a measure of the efficiency of the photoinitiation process.
| Property | Theoretical Prediction Method | Relevance to Photochemistry |
| Absorption Wavelength (λmax) | TD-DFT | Determines the color of the compound and the wavelength of light it absorbs to initiate a reaction. |
| Excited State Energies (Singlet, Triplet) | TD-DFT | The energy of the excited states influences the subsequent photochemical pathways, such as energy transfer or bond cleavage. |
| Electron Affinity and Ionization Potential | DFT (from HOMO/LUMO energies) | Relates to the ease of forming radical anions and cations, which can be important intermediates in photochemical reactions. |
Reaction Mechanism Simulation and Energy Profile Mapping
Computational chemistry allows for the simulation of reaction pathways, providing a detailed understanding of the mechanism of photoinitiation. For this compound, this could involve modeling the hydrogen abstraction process, which is a common mechanism for thioxanthone-based photoinitiators (Type II). rsc.org In this mechanism, the excited triplet state of the thioxanthone abstracts a hydrogen atom from a co-initiator (often an amine).
By mapping the potential energy surface of this reaction, it is possible to identify the transition state and calculate the activation energy barrier. rsc.org This provides a quantitative measure of the reaction rate and helps to explain the efficiency of the initiation process. Both intermolecular and intramolecular hydrogen abstraction pathways can be investigated. rsc.org
Structure-Reactivity Relationships from Computational Models
By systematically studying a series of related thioxanthone derivatives computationally, it is possible to establish structure-reactivity relationships. researchgate.net For instance, by comparing the calculated properties of this compound with those of other substituted thioxanthones (e.g., with ethyl, methyl, or chloro groups), one can deduce the electronic and steric effects of the substituents. mdpi.com
These computational models can reveal how changes in the substitution pattern on the thioxanthone ring affect properties such as the HOMO-LUMO gap, the energy of the triplet state, and the barrier for hydrogen abstraction. nih.govmdpi.com This understanding is crucial for the rational design of new and improved photoinitiators with tailored properties for specific applications.
Applications in Advanced Material Science and Polymerization
Role as Photoinitiators in Photopolymerization Processes
Photopolymerization is a cornerstone of many advanced manufacturing processes, including 3D printing and the production of coatings and adhesives. The efficiency of these processes relies heavily on the photoinitiator. Thioxanthone derivatives, including 2,4-Bis(isopropyl)-9H-thioxanthen-9-one, are listed as effective photoinitiators for such applications. google.compatentcut.compaintsandcoatingsexpert.com
Free Radical Polymerization Systems
Cationic Polymerization Systems
This compound is also cited for use in cationic polymerization systems. patentcut.com In this role, it typically functions as a photosensitizer rather than a direct initiator. The thioxanthone derivative absorbs light energy and transfers it to another compound, such as an onium salt (e.g., a diaryliodonium or triarylsulfonium salt). researchgate.net This energy transfer causes the onium salt to decompose, generating a strong Brønsted or Lewis acid, which then initiates the cationic polymerization of monomers like epoxides or vinyl ethers. patentcut.comresearchgate.net Specific examples or efficiency data for this compound in this capacity are not detailed in the available literature.
Hybrid Polymerization Approaches
Hybrid polymerization systems, which combine both free-radical and cationic polymerization mechanisms, can benefit from versatile photoinitiators. While the general class of thioxanthones is suitable for such systems due to their ability to participate in both types of initiation, specific research on the application and performance of this compound in hybrid approaches has not been found in the searched resources.
Photoinitiated Polymerization Kinetics and Performance
A thorough understanding of polymerization kinetics is crucial for optimizing material properties and curing speeds. This involves analyzing polymerization rates and the final conversion of monomer to polymer.
Polymerization Rates and Monomer Conversion Analysis
Detailed kinetic data, including specific polymerization rates and monomer conversion percentages achieved using this compound as the photoinitiator, are not available in the reviewed literature. Such studies are essential for comparing its efficiency against other photoinitiators but appear to be lacking for this particular isomer. Research on related compounds, like 2,4-diethylthioxanthen-9-one, shows that the substitution pattern on the thioxanthone ring significantly impacts photoinitiation efficiency, but direct data for the di-isopropyl variant is absent.
Influence of Co-initiators and Additives on Efficiency
The performance of Type II photoinitiators is intrinsically linked to the presence and nature of co-initiators. These are typically hydrogen donors, such as amines or thiols. While it is expected that the efficiency of this compound in free-radical polymerization would be dependent on the choice and concentration of a co-initiator, no specific studies quantifying this influence were found. Similarly, in cationic polymerization, its performance as a sensitizer (B1316253) would depend on the accompanying onium salt, but comparative data is not available.
Advanced Polymerization Techniques
The utility of thioxanthenone-based photoinitiators extends to sophisticated, high-resolution manufacturing and polymerization methods that are shaping the future of microfabrication and polymer synthesis.
Stereolithography (SLA), a form of 3D printing, is a vat photopolymerization technique that builds objects layer-by-layer by selectively curing a liquid photopolymer resin with a focused light source, typically a UV laser. marmara.edu.tr The process hinges on the performance of the photoinitiating system within the resin. Thioxanthenone derivatives are highly effective in this domain due to their strong absorption in the UV range, which is necessary to initiate the rapid solidification of the resin where the laser light strikes. sigmaaldrich.comlookchem.com
In these systems, the thioxanthenone compound absorbs the light energy and triggers the polymerization of monomeric units, such as acrylates or epoxides, to form a solid, cross-linked polymer structure. mdpi.com The efficiency of the photoinitiator dictates the curing speed and the resolution of the final printed object. Thioxanthone derivatives like 2,4-diethyl-thioxanthen-9-one have been successfully used in photoresins for 3D printing applications under visible light sources, demonstrating their versatility. mdpi.com
Two-photon polymerization (TPP) is a high-resolution 3D printing technique capable of fabricating structures at the nanoscale, far surpassing the diffraction limit of conventional lithography. marmara.edu.tr In TPP, a focused femtosecond laser provides a high photon density, allowing two photons to be absorbed simultaneously by the photoinitiator molecule. This absorption excites the initiator to a higher energy state, triggering polymerization only within the tiny focal volume of the laser.
Isopropyl thioxanthone (ITX) has been a benchmark photoinitiator in TPP research due to its ability to both initiate and, through a depletion pathway, inhibit polymerization, which can enhance resolution. mdpi.com However, research has focused on designing new thioxanthone derivatives with superior two-photon absorption (TPA) cross-sections (σ₂) to reduce the laser power requirements for polymerization. mdpi.comacs.org By modifying the ITX core with electron-donating or withdrawing groups, researchers have synthesized new initiators with significantly enhanced performance. mdpi.com For instance, decorating the thioxanthone structure with electron-donating amino groups can improve the TPA cross-section, leading to lower polymerization thresholds and enabling the fabrication of finer nanostructures. acs.org
| Compound | Two-Photon Absorption Cross-Section (σ₂) [GM] | Writing Threshold [mW] |
|---|---|---|
| ITX (Reference) | 1 | 13.5 |
| ITX-phenyl-CN | 15 | 7.5 |
| ITX-phenyl | 20 | 6.5 |
| ITX-phenyl-OCH₃ | 35 | 5.0 |
| ITX-thiophene | 25 | 5.5 |
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for synthesizing a wide range of polymers with controlled architectures. Isopropylthioxanthone (B1242530) (ITX) plays a crucial role in photoinitiated ROMP systems. It can be used as a photoinitiator in conjunction with an azolium tetraphenylborate (B1193919) to generate N-heterocyclic carbenes (NHCs) upon light exposure. sigmaaldrich.comsigmaaldrich.com This mixture serves as an air-stable photogenerator for NHCs. sigmaaldrich.comsigmaaldrich.com When irradiated, typically at a wavelength of 365 nm, the ITX initiates a reaction that releases the NHC, which then acts as a ligand to activate a metal catalyst (e.g., Ruthenium-based) for the ROMP of cyclic olefin monomers. sigmaaldrich.com This light-triggered activation allows for spatial and temporal control over the polymerization process, making it suitable for creating complex polymer structures and materials like polyurethanes and polyesters. sigmaaldrich.comsigmaaldrich.com
Polymerizable Photoinitiators and Enhanced Migration Stability
A significant concern with low-molecular-weight photoinitiators, including thioxanthones, is their potential to migrate out of the cured polymer. acs.org This is particularly problematic in applications such as food packaging, where migrating substances could contaminate the contents. acs.org To address this, research has focused on developing polymerizable or macromolecular photoinitiators. acs.orgnih.gov
The strategy involves chemically modifying the thioxanthone molecule to include a reactive group, such as an acrylate (B77674) or vinyl group. researchgate.net During the polymerization process, this functionalized photoinitiator becomes covalently bonded into the growing polymer network. acs.orgresearchgate.net This covalent linkage effectively immobilizes the photoinitiator and its subsequent photolysis byproducts, drastically reducing migration. researchgate.net Studies have shown that incorporating polymerizable groups can reduce the migration rate of a photoinitiator from over 80% down to less than 5%. researchgate.net Various approaches, including the synthesis of silicone-thioxanthone copolymers and thioxanthone-styrene polymeric photoinitiators, have demonstrated high initiation efficiency coupled with excellent migration stability. marmara.edu.trnih.gov
Development of Thioxanthenone-Based Photocatalysts for Organic Reactions
Beyond polymerization, the photophysical properties of thioxanthones make them powerful organic photocatalysts for a variety of chemical transformations. acs.org Aromatic ketones like thioxanthone possess high triplet energies and relatively long triplet lifetimes, allowing them to mediate reactions effectively upon photoexcitation. acs.org
As a photocatalyst, the excited state of the thioxanthone can engage in energy or electron transfer processes to activate a substrate molecule. A specific application is the functionalization of bicyclo[1.1.0]butanes, where ITX facilitates the introduction of various functional groups onto the strained bicyclic framework. sigmaaldrich.comsigmaaldrich.com Additionally, thioxanthone derivatives act as efficient photosensitizers. sigmaaldrich.com They can absorb light and transfer the energy to another molecule, such as a di(tert-butylphenyl)iodonium salt, to facilitate its decomposition into reactive species that can then initiate other chemical reactions. sigmaaldrich.comsigmaaldrich.com This sensitization approach is valuable in coatings, adhesives, and dental materials where controlled generation of reactive species is required. sigmaaldrich.com
Structure Property Relationships and Molecular Design
Systematic Studies of Substituent Effects on Photochemical Efficiency
The photochemical efficiency of a thioxanthenone derivative, its ability to generate reactive species upon light absorption, is highly dependent on the electronic character of its substituents. Systematic studies have elucidated how different functional groups alter the energy levels and reactivity of the excited states.
The photoinitiation process for Type II photoinitiators like thioxanthenones typically involves the absorption of light, intersystem crossing to an excited triplet state, and subsequent interaction with a co-initiator (often a tertiary amine) to produce initiating free radicals. The efficiency of this process is governed by the properties of the excited triplet state.
Substituents on the thioxanthenone ring play a critical role in this sequence. Electron-donating groups, such as the isopropyl groups in 2,4-Bis(isopropyl)-9H-thioxanthen-9-one, increase the electron density of the aromatic system. Studies on 2-substituted thioxanthones have shown that electron-donating groups tend to decrease the reactivity of the triplet state towards amines. researchgate.net In contrast, thioxanthone derivatives bearing electron-withdrawing substituents in the 2-position exhibit enhanced reactivity and are generally more efficient photoinitiators, especially at high concentrations of the amine co-initiator. researchgate.net
The interaction of the ketone's triplet state with the amine co-initiator is a crucial step for radical generation. The rate constants for this quenching process are highly dependent on the ketone's structure. researchgate.net Research indicates that for derivatives with electron-withdrawing groups, this interaction is more efficient, leading to a higher yield of the active radicals that initiate polymerization. researchgate.net Conversely, the presence of electron-donating alkyl groups, as in this compound, modulates this reactivity.
Interactive Table: Effect of Substituent Type on Thioxanthenone Photochemical Properties
| Substituent Type at Position 2 | Effect on Triplet State Reactivity with Amines | General Photoinitiation Efficiency |
|---|---|---|
| Electron-Donating (e.g., Isopropyl) | Decreased | Moderate |
| Electron-Withdrawing (e.g., -CN, -SCF₃) | Increased | High (especially with high amine concentration) researchgate.netacs.org |
| Unsubstituted (Hydrogen) | Baseline | Baseline |
Molecular Design Principles for Tailored Optical and Reactivity Profiles
The rational design of photoinitiators involves tailoring their molecular structure to achieve desired absorption characteristics (optical profile) and reaction efficiencies (reactivity profile). For thioxanthenone derivatives, several key principles guide this molecular engineering.
Tailoring Optical Properties: The absorption spectrum of a photoinitiator must overlap with the emission spectrum of the light source used for curing. The parent thioxanthen-9-one (B50317) absorbs primarily in the UV region. To shift this absorption into the visible light range, particularly for applications using LED light sources (e.g., 420 nm, 455 nm), the chromophore must be modified. acs.org
A primary design principle is the introduction of auxochromic groups, such as amino groups, onto the thioxanthenone skeleton. acs.org This creates a donor-acceptor (D-A) type structure, where the amino group acts as an electron donor and the carbonyl group as an electron acceptor. This charge-transfer character significantly lowers the energy of the π-π* electronic transition, resulting in a bathochromic (red) shift of the absorption maximum. For example, the introduction of dialkylamino groups can shift the absorption by as much as 80–110 nm into the visible spectrum. acs.org Furthermore, expanding the π-conjugated system of the molecule can lead to a substantial increase in the molar extinction coefficient (ε), meaning the compound absorbs light more strongly at its peak wavelength. acs.org
Tailoring Reactivity Profiles: The reactivity of the photoinitiator is primarily linked to the properties of its excited triplet state. As discussed, electron-withdrawing and electron-donating groups can be used to fine-tune the electronic nature and, consequently, the reactivity of the triplet state. researchgate.net Another design strategy involves creating "one-component" or multifunctional photoinitiators. In these systems, the hydrogen-donating moiety, typically an amine, is covalently attached to the thioxanthenone chromophore. researchgate.netmdpi.com This intramolecular design enhances the efficiency of the hydrogen abstraction process by ensuring the donor is in close proximity to the excited ketone, bypassing the need for a separate co-initiator molecule. researchgate.netmdpi.com This approach can also lead to improved migration stability, a critical factor in applications like food packaging and biomedical materials. mdpi.comrsc.org
Interactive Table: Molecular Design Strategies for Thioxanthenones
| Design Goal | Strategy | Example Modification | Resulting Property Change |
|---|---|---|---|
| Shift Absorption to Visible Range | Introduce electron-donating auxochromes | Adding an amino group acs.orgacs.org | Bathochromic (red) shift in λ_max |
| Increase Light Absorption Intensity | Extend the π-conjugated system | Adding styryl or other conjugated groups | Increase in molar extinction coefficient (ε) acs.org |
| Enhance Radical Generation Efficiency | Covalently link a hydrogen donor | Synthesizing a thioxanthone-amine molecule researchgate.netmdpi.com | Creation of a one-component system, efficient intramolecular reaction |
| Control Reactivity | Introduce electron-withdrawing groups | Adding cyano (-CN) or trifluoromethylsulfanyl (-SCF₃) groups acs.org | Increased triplet state reactivity towards amines researchgate.netacs.org |
Rational Design of Thioxanthenone-Based Photoinitiators for Specific Applications
UV-LED Curing: The shift from traditional mercury-vapor lamps to light-emitting diodes (LEDs) in UV curing necessitates the development of photoinitiators that absorb efficiently at longer wavelengths (e.g., 365, 395, 405 nm). researchgate.net Isopropylthioxanthone (B1242530) (ITX), a mixture of 2- and 4-isomers, is a widely used photoinitiator for these applications. sigmaaldrich.com However, for even longer wavelength LEDs, thioxanthone structures are rationally designed by incorporating strong electron-donating groups to push absorption into the visible spectrum, making them effective sensitizers for photopolymerization under visible light LEDs. acs.org
Low-Migration Systems: In applications where uncured components must not migrate out of the final polymer, such as in food packaging or biomedical devices, low-migration photoinitiators are essential. researchgate.netnih.gov A key design strategy is to increase the molecular weight of the photoinitiator. This can be achieved by creating polymeric or polymerizable photoinitiators. mdpi.com For instance, an acrylate (B77674) functional group can be incorporated into the thioxanthenone molecule. rsc.org During polymerization, this functional group allows the photoinitiator to become covalently bonded into the polymer network, drastically reducing its potential to migrate. rsc.orgresearchgate.net Similarly, attaching the thioxanthone chromophore to a polymer backbone, like polysiloxane, creates a multifunctional, high-molecular-weight photoinitiator with excellent migration stability. mdpi.com
Specialized Polymer Synthesis: Thioxanthenone derivatives are also designed for specialized polymerization techniques. Isopropylthioxanthone, for example, is used as a photosensitizer that absorbs light and transfers energy to other compounds, like iodonium (B1229267) salts, to generate reactive species for initiating cationic or free-radical polymerization. sigmaaldrich.com This sensitization approach is valuable in coatings, adhesives, and dental materials where controlled polymerization is critical. sigmaaldrich.com
Interactive Table: Application-Driven Design of Thioxanthenone Photoinitiators
| Application | Required Property | Design Strategy | Example |
|---|---|---|---|
| UV-LED Curing | Strong absorption at specific LED wavelengths (e.g., 365-405 nm) | Modify chromophore with auxochromes to shift λ_max | Amino-substituted thioxanthones acs.org |
| Food Packaging / Biomedical | Low migration | Increase molecular weight; incorporate polymerizable groups | Acrylate-functionalized thioxanthones rsc.org; Silicone-thioxanthones mdpi.com |
| Dental Composites | Efficient curing with specific light sources, good compatibility | Use as a sensitizer (B1316253) for other initiators | Isopropylthioxanthone with iodonium salts sigmaaldrich.com |
Advanced Analytical and Mechanistic Methodologies
Electrochemical Studies (e.g., Cyclic Voltammetry for Redox Potentials)
Electrochemical studies, particularly cyclic voltammetry (CV), are fundamental in assessing the electron transfer capabilities of thioxanthone-based photoinitiators. acs.orgmdpi.com This process is governed by the redox potentials of the photosensitizer and other components in the initiating system. mdpi.com While specific CV data for 2,4-Bis(isopropyl)-9H-thioxanthen-9-one is not extensively detailed in the available literature, comprehensive studies on its close structural analog, 2,4-diethyl-9H-thioxanthen-9-one (DETX), and other derivatives provide critical insights.
The oxidation potential (E_ox) is a key parameter measured by CV, indicating the ease with which the molecule can donate an electron upon excitation. mdpi.com For thioxanthone derivatives to act as effective photosensitizers, for instance with onium salts, an electron is transferred from the excited photosensitizer to the onium salt (an electron acceptor). mdpi.com This photoredox reaction is thermodynamically favorable when the free energy change for the electron transfer (ΔG_et), calculated via the Rehm-Weller equation, is negative. mdpi.com
Studies on various thioxanthone derivatives show that chemical modifications to the thioxanthone core significantly influence their electrochemical properties. For example, the introduction of electron-donating groups, such as amines, tends to lower the oxidation potential compared to the unsubstituted thioxanthone (TX) or 2,4-diethyl-9H-thioxanthen-9-one (DETX), making the electron transfer process more favorable. mdpi.comacs.org The electrochemical properties for several thioxanthone derivatives, which are structurally related to this compound, have been determined and are presented below. acs.org
| Compound | Oxidation Potential (E_ox) [V] vs. Ag/AgCl | Reduction Potential (E_red) [V] vs. Ag/AgCl |
|---|---|---|
| Thioxanthen-9-one (B50317) (TX) | 1.89 | -1.39 |
| 2,4-Diethyl-9H-thioxanthen-9-one (DETX) | 1.82 | -1.42 |
| 2,4-Dimethyl-9H-thioxanthen-9-one | Not Available | -1.45 |
| 2-Isopropylthioxanthone (B132848) (ITX) | Not Available | Not Available |
Note: The data presented is for analogous compounds to illustrate the typical electrochemical properties of this class of molecules. The oxidation potentials were measured in acetonitrile (B52724) with tetrabutylammonium (B224687) hexafluorophosphate (B91526) (0.1 M) as the supporting electrolyte. mdpi.com
Kinetic Monitoring Techniques for Photopolymerization (e.g., Photo-DSC, Transmission UV-Vis)
The efficiency and kinetics of photopolymerization initiated by thioxanthone derivatives are commonly investigated using real-time monitoring techniques. Real-time Fourier transform infrared (FT-IR) spectroscopy and photo-differential scanning calorimetry (Photo-DSC) are two of the most powerful methods employed. mdpi.comresearchgate.net
Real-time FT-IR spectroscopy allows for the continuous monitoring of the disappearance of monomer functional groups (e.g., acrylate (B77674) double bonds) as polymerization proceeds. mdpi.comkaplanscientific.nl A sample of the photocurable resin is placed between transparent plates and simultaneously exposed to a UV or visible light source while being analyzed by an IR beam. utexas.edu The decrease in the intensity of characteristic IR absorption bands, such as the C=C bond stretching of an acrylate at ~1635 cm⁻¹ or the C=C-H wagging band at ~810 cm⁻¹, is directly proportional to the degree of monomer conversion. kaplanscientific.nl This provides detailed kinetic profiles, showing the rate of polymerization and the final conversion achieved. mdpi.com
Studies on the photopolymerization of trimethylolpropane (B17298) triacrylate (TMPTA), initiated by systems containing 2,4-diethyl-thioxanthen-9-one (DETX) derivatives, demonstrate the utility of this technique. The final monomer conversion values are highly dependent on the specific initiating system and the wavelength of the light source. mdpi.com
The table below summarizes research findings on the final conversion of an acrylate monomer (TMPTA) using photoinitiating systems based on a close analog, 2,4-diethyl-thioxanthen-9-one (DETX), as monitored by real-time FT-IR. mdpi.com
| Photosensitizer (0.2% w/w) | Co-initiator (1% w/w) | Light Source | Final Acrylate Conversion (%) |
|---|---|---|---|
| DETX derivative T1 | Iodonium (B1229267) Salt (IOD) | LED @405 nm | ~60 |
| DETX derivative T2 | Iodonium Salt (IOD) | LED @405 nm | ~60 |
| DETX derivative T3 | Iodonium Salt (IOD) | LED @405 nm | ~60 |
| DETX derivative T5 | Iodonium Salt (IOD) | LED @405 nm | 40 |
| DETX derivative T1 | Iodonium Salt (IOD) | LED @420 nm | ~58 |
| DETX derivative T2 | Iodonium Salt (IOD) | LED @420 nm | ~58 |
| DETX derivative T3 | Iodonium Salt (IOD) | LED @420 nm | ~58 |
| DETX derivative T5 | Iodonium Salt (IOD) | LED @420 nm | ~44 |
Note: The data is for various derivatives of 2,4-diethyl-thioxanthen-9-one (T1, T2, T3, T5) to show the effectiveness of kinetic monitoring. mdpi.com
Spectrophotometric Titration for Photoreactivity Assessment
Information regarding the specific application of spectrophotometric titration for the direct assessment of the photoreactivity of this compound is not prominently featured in the reviewed scientific literature. While UV-Vis spectrophotometry is extensively used to determine the absorption spectra of thioxanthone derivatives, its use in a titration format to quantify photoreactivity is not a commonly reported method for this class of compounds. acs.org
Q & A
Q. What are the recommended synthetic routes and purification methods for 2,4-bis(isopropyl)-9H-thioxanthen-9-one?
Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation of thioxanthone with isopropyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃). Purification is achieved via column chromatography using silica gel and non-polar solvents (hexane/ethyl acetate). For isomer separation (2- vs. 4-isopropyl), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended . Confirmation of purity (>97%) requires HPLC-UV at 254 nm and mass spectrometry (ESI-MS) .
Q. How can structural characterization of this compound be performed to distinguish isomers?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures to confirm substituent positions. For example, hycanthone derivatives (structurally analogous) were resolved using SHELX software .
- NMR spectroscopy : Use ¹H and ¹³C NMR to identify isopropyl group environments. The 2-isopropyl isomer shows distinct deshielding in aromatic protons due to steric effects .
- FT-IR : Confirm carbonyl (C=O) stretching at ~1650 cm⁻¹ and thioether (C-S) vibrations at ~650 cm⁻¹ .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-UV/DAD : Use a reverse-phase C18 column with gradient elution (acetonitrile/water) to detect impurities like unreacted thioxanthone or isopropyl isomers. Detection at 280 nm optimizes sensitivity .
- LC-MS/MS : Quantify impurities at ppb levels using MRM (multiple reaction monitoring). For example, detect thioxanthone derivatives via precursor ion m/z 254.35 → fragment ions .
- GC-MS : Analyze volatile byproducts (e.g., isopropyl halides) with a DB-5MS column and electron ionization .
Advanced Research Questions
Q. How can 3D-QSAR models (e.g., CoMFA) predict the antitumor activity of thioxanthone derivatives?
Methodological Answer:
- Template alignment : Optimize geometries of this compound and analogs using PM3 semi-empirical methods. Align structures via root-mean-square (RMS) fitting to a reference molecule (e.g., hycanthone) .
- Field contribution analysis : Calculate steric, electrostatic, and hydrophobic (log P) field contributions using SYBYL or Open3DQSAR. Validate models with leave-one-out cross-validation (q² > 0.5) .
- Biological validation : Test predicted active derivatives against Panc03 pancreatic cancer cells via in vivo xenograft models .
Q. What in vitro methodologies identify reactive metabolites of this compound?
Methodological Answer:
- Microsomal incubations : Incubate the compound with rat/human liver microsomes (RLM/HLM) and NADPH. Quench reactions with acetonitrile and analyze via LC-UV/MS .
- Epoxide detection : Synthesize and characterize suspected epoxide intermediates (e.g., M7 in ). Confirm hydrolysis products (e.g., diol M8) using H₂¹⁸O isotopic labeling .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic pathways .
Q. How do photophysical properties of this compound influence its applications in UV curing?
Methodological Answer:
- Triplet-state dynamics : Measure phosphorescence lifetimes and quantum yields via time-resolved ODMR (optically detected magnetic resonance) at 1.4 K. Analyze sublevel decay rates (k_z, k_y) to assess spin-orbit coupling .
- UV-Vis spectroscopy : Determine λ_max in solvents (e.g., 380 nm in acetonitrile) and calculate molar extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹) for photoinitiator efficiency .
- Radical generation : Use ESR spectroscopy with TEMPO spin traps to quantify radical yields under UV irradiation .
Q. What regulatory considerations apply to environmental release of this compound?
Methodological Answer:
- EPA Significant New Use Rules (SNUR) : Monitor aqueous release limits per 40 CFR 721.90. Conduct toxicity testing (e.g., Daphnia magna LC₅₀) if annual production exceeds 10,000 kg .
- OECD 301 biodegradation tests : Assess persistence in water using closed bottle tests. Model environmental half-life via EPI Suite .
- Bioaccumulation potential : Calculate log Kow (estimated ~4.5) to evaluate lipid accumulation in aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
